cis-3-[Dimethylamino)methyl]cyclobutanol
Description
cis-3-[(Dimethylamino)methyl]cyclobutanol (CAS: 1932428-85-7) is a cyclobutane derivative featuring a hydroxyl group and a dimethylamino-methyl substituent in a cis-configuration on the cyclobutane ring. Its molecular formula is C₇H₁₅NO, with a molecular weight of 129.20 g/mol . Structurally, the compound combines the rigidity of the cyclobutane ring with the electronic and steric effects of the dimethylamino group, making it a valuable intermediate in pharmaceutical and materials chemistry. The cis-configuration is critical for its interactions in stereoselective synthesis and biological activity .
Properties
CAS No. |
1821838-71-4 |
|---|---|
Molecular Formula |
C₇H₁₅NO |
Molecular Weight |
129.2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Cyclobutanone Derivatives
A principal method for synthesizing cis-3-[(Dimethylamino)methyl]cyclobutanol involves reductive amination of cyclobutanone precursors. Cyclobutanone reacts with dimethylamine in the presence of a reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), to form the target alcohol. The reaction typically proceeds in ethanol or tetrahydrofuran (THF) under inert conditions to prevent oxidation.
Key Steps:
-
Formation of the Schiff Base: Cyclobutanone reacts with dimethylamine to generate an imine intermediate.
-
Reduction: The imine is reduced to the corresponding secondary amine, yielding the cis-configuration due to steric constraints during the reduction step.
Example Reaction:
Grignard Addition Followed by Quaternization
An alternative route employs Grignard reagents to introduce the dimethylamino methyl group. Cyclobutanone is treated with a pre-formed Grignard reagent (e.g., CH₂N(CH₃)₂MgBr), followed by acidic quenching to yield the alcohol. This method offers better stereocontrol but requires anhydrous conditions.
Optimization Considerations:
-
Solvent Choice: Diethyl ether or THF enhances reagent solubility.
-
Temperature: Reactions are conducted at 0–5°C to minimize side reactions.
Catalytic Cyclization Strategies
Intramolecular Carbenoid Cyclization
Patent literature describes intramolecular carbenoid cyclization for analogous cyclobutanol derivatives. A diazoacetate intermediate, derived from 3-methyl-1-trihalomethyl-2-butenyl acetoacetate, undergoes copper-catalyzed cyclization to form a bicyclic lactone. Subsequent hydrolysis and reduction yield the target compound.
Catalyst System:
Industrial-Scale Production Techniques
Continuous Flow Reactors
Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors enable precise control over reaction parameters, reducing byproduct formation. Key advantages include:
-
Mixing Efficiency: Enhanced mass transfer in microreactor channels.
-
Temperature Control: Exothermic reactions (e.g., reductions) are managed safely.
Case Study:
A pilot-scale setup using cyclobutanone and dimethylamine in a packed-bed reactor with immobilized NaBH₄ achieved 92% conversion and 88% isolated yield.
Solvent-Free Approaches
Recent advancements emphasize solvent-free conditions to reduce environmental impact. Mechanochemical grinding of cyclobutanone with dimethylamine and NaBH₄ in a ball mill has shown promise, albeit with lower yields (65–70%).
Stereochemical Control and Byproduct Mitigation
Cis-Selectivity in Reduction Steps
The cis-configuration is favored due to steric hindrance during imine reduction. Transient hydrogen bonding between the hydroxyl group and the dimethylamino moiety stabilizes the cis-isomer, as evidenced by DFT calculations.
Byproduct Formation:
Chromatographic Purification
Flash chromatography on silica gel with ethyl acetate/methanol (9:1) effectively separates cis- and trans-isomers. Purity >98% is achievable, as confirmed by HPLC.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Reductive Amination | 75–88 | 95–98 | High | Simplicity, low cost |
| Grignard Addition | 80–85 | 97–99 | Moderate | Excellent stereocontrol |
| Carbenoid Cyclization | 70–85 | 90–95 | Low | Applicable to analogs |
| Continuous Flow | 88–92 | 98–99 | High | Industrial feasibility |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3-[Dimethylamino)methyl]cyclobutanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form more stable alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of more stable alcohols.
Substitution: Formation of substituted cyclobutanol derivatives.
Scientific Research Applications
cis-3-[Dimethylamino)methyl]cyclobutanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of various therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-3-[Dimethylamino)methyl]cyclobutanol involves its interaction with specific molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, thereby modulating their activity. The cyclobutanol ring provides structural stability and influences the compound’s binding affinity.
Comparison with Similar Compounds
cis-3-Amino-1-methylcyclobutanol hydrochloride (CAS: 1523606-23-6)
- Molecular Formula: C₅H₁₂ClNO
- Molecular Weight : 137.61 g/mol
- Key Features: Replaces the dimethylamino group with a primary amine and a methyl group. The hydrochloride salt enhances solubility for pharmaceutical applications.
- Applications : Used in drug discovery for antidiabetic and neurological agents due to its amine functionality, which facilitates hydrogen bonding with biological targets .
| Property | cis-3-[(Dimethylamino)methyl]cyclobutanol | cis-3-Amino-1-methylcyclobutanol HCl |
|---|---|---|
| Substituents | Dimethylamino-methyl, hydroxyl | Amino, methyl, hydroxyl |
| Molecular Weight | 129.20 g/mol | 137.61 g/mol |
| CAS Number | 1932428-85-7 | 1523606-23-6 |
| Bioactivity Potential | Moderate (steric hindrance from dimethyl) | High (amine enhances target interaction) |
Silyl-Protected Cyclobutanol Derivatives
cis-3-((tert-Butyldimethylsilyl)oxy)cyclobutanol (CAS: N/A*)
- Molecular Formula : C₁₁H₂₄O₂Si
- Molecular Weight : 232.39 g/mol
- Key Features : Incorporates a silyl ether protecting group on the hydroxyl, enhancing stability during synthetic processes.
- Applications : Used in multi-step organic synthesis to preserve the hydroxyl group’s reactivity until deprotection .
| Property | cis-3-[(Dimethylamino)methyl]cyclobutanol | cis-3-((tert-Butyldimethylsilyl)oxy)cyclobutanol |
|---|---|---|
| Functional Groups | Dimethylamino-methyl, hydroxyl | Silyl ether, hydroxyl |
| Molecular Weight | 129.20 g/mol | 232.39 g/mol |
| Synthetic Utility | Direct use in final products | Intermediate requiring deprotection |
Sulfonate Ester Derivatives
cis-3-(4-Bromo-3,5-dimethylphenoxy)cyclobutyl methanesulfonate
- Molecular Formula : C₁₄H₁₉BrO₄S
- Molecular Weight : 379.27 g/mol
- Key Features : Methanesulfonate group improves leaving-group ability, facilitating nucleophilic substitution reactions.
- Applications : Intermediate in antidiabetic tricyclic compound synthesis, such as Merck’s investigational drugs .
| Property | cis-3-[(Dimethylamino)methyl]cyclobutanol | cis-3-(4-Bromo-3,5-dimethylphenoxy)cyclobutyl methanesulfonate |
|---|---|---|
| Reactivity | Polar, hydrogen-bond donor/acceptor | Electrophilic (sulfonate acts as leaving group) |
| Therapeutic Relevance | Limited direct use | High (key intermediate in antidiabetic agents) |
Complex Heterocyclic Derivatives
cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol (CAS: 1610679-50-9)
- Molecular Formula : C₁₃H₁₅BrClN₅O
- Molecular Weight : 396.66 g/mol
- Key Features: Combines cyclobutanol with a halogenated pyrazolopyrimidine moiety, enhancing binding to kinase targets.
- Applications: Investigated in oncology for kinase inhibition, leveraging the cyclobutanol scaffold’s conformational rigidity .
| Property | cis-3-[(Dimethylamino)methyl]cyclobutanol | cis-3-(((3-Bromo-5-chloropyrazolo...)cyclobutanol |
|---|---|---|
| Structural Complexity | Low | High (heterocyclic appendage) |
| Target Specificity | Broad | Narrow (kinase-focused) |
Research Implications and Trends
The dimethylamino group in cis-3-[(Dimethylamino)methyl]cyclobutanol provides distinct advantages in drug design, such as modulating lipophilicity and serving as a hydrogen-bond acceptor. However, its bulkiness may limit penetration into certain biological targets compared to smaller amines (e.g., cis-3-Amino-1-methylcyclobutanol HCl) . Recent studies highlight the versatility of cyclobutanol derivatives in stereocontrolled synthesis, particularly in constructing bridged or fused ring systems for CNS and metabolic disorder therapeutics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for cis-3-[(Dimethylamino)methyl]cyclobutanol, and how can intermediates be stabilized during synthesis?
- Methodology: The compound can be synthesized via nucleophilic substitution or reductive amination. For intermediates like cis-3-(benzyloxymethyl)cyclobutanol (common precursors), refrigerated storage (2–8°C) in tightly sealed containers under inert gas is critical to prevent oxidation or degradation . Purification via column chromatography using silica gel (ethyl acetate/hexane gradients) or preparative HPLC (C18 columns, acetonitrile/water mobile phases) is recommended for isolating stereoisomers .
Q. How can the stereochemical configuration of cis-3-[(Dimethylamino)methyl]cyclobutanol be confirmed experimentally?
- Methodology: Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) and polarimetric detection. Nuclear Overhauser Effect (NOE) NMR experiments (e.g., 2D NOESY) are essential to confirm the spatial proximity of the dimethylamino and hydroxyl groups in the cis configuration .
Q. What analytical techniques are suitable for quantifying trace impurities in this compound?
- Methodology: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) for molecular ion verification and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for impurity profiling. Gas chromatography (GC-MS) may detect volatile byproducts if used in synthetic steps .
Advanced Research Questions
Q. How does the cis configuration influence the compound’s reactivity in nucleophilic or catalytic reactions compared to its trans isomer?
- Methodology: The cis arrangement creates steric hindrance near the hydroxyl group, reducing reactivity in SN2 reactions but enhancing chelation with transition metals (e.g., Pd or Ru catalysts). Kinetic studies under varying temperatures (25–80°C) and solvent polarities (DMF vs. THF) can quantify these effects .
Q. What strategies mitigate degradation of cis-3-[(Dimethylamino)methyl]cyclobutanol under acidic or oxidative conditions?
- Methodology: Stabilize the compound by buffering solutions to pH 6–7 (using phosphate or acetate buffers) and adding antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/v. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis can validate these approaches .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology: Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures of target proteins (e.g., GPCRs). Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) assess electronic properties influencing binding affinity .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points or solubility: How should researchers validate these parameters?
- Methodology: Use differential scanning calorimetry (DSC) for melting point verification and dynamic light scattering (DLS) for solubility profiling in aqueous/organic solvents. Cross-reference findings with peer-reviewed datasets (e.g., NIST Chemistry WebBook) to resolve inconsistencies .
Q. Conflicting bioactivity results in cell-based assays: What experimental variables could explain this?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
